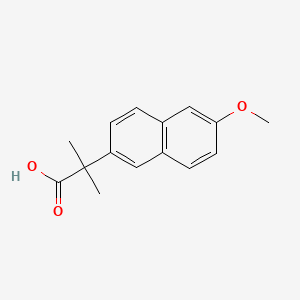

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Vue d'ensemble

Description

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. This compound is structurally related to naproxen, a widely used NSAID.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxynaphthalene.

Friedel-Crafts Acylation: The 2-methoxynaphthalene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(6-methoxynaphthalen-2-yl)propan-1-one.

Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester :

Reaction :

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid + CH₃OH → Methyl ester + H₂O

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| CH₃OH, H₂SO₄ (catalytic), reflux | Methyl 2-(6-methoxynaphthalen-2-yl)-2-methylpropanoate | 96% |

Hydrazide Formation

Condensation with hydrazine hydrate converts the ester intermediate into a hydrazide derivative :

Reaction :

Methyl ester + NH₂NH₂ → 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic hydrazide

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂, CH₃OH, RT | Hydrazide derivative | 90–95% |

Condensation Reactions

The hydrazide intermediate reacts with ketones (e.g., 4-methylpentane-2-one) in polyethylene glycol (PEG 400) to form hybrid molecules :

Reaction :

Hydrazide + 4-methylpentane-2-one → this compound-(4-methylpentan-2-ylidene)hydrazide

| Reagent/Condition | Product | Reaction Time | Source |

|---|---|---|---|

| PEG 400, RT, stirring | Hybrid hydrazide-ketone product | 5 hours |

Electrophilic Aromatic Substitution

The methoxynaphthalene moiety undergoes electrophilic substitution. The methoxy group activates the ring, directing electrophiles to the para and ortho positions relative to itself.

Halogenation

Reaction :

this compound + Br₂ → Brominated derivative

| Reagent/Condition | Position of Substitution | Major Product | Source |

|---|---|---|---|

| Br₂, FeBr₃ (catalytic) | C-5 or C-7 of naphthalene | Mono-brominated product |

Nitration

Reaction :

this compound + HNO₃ → Nitrated derivative

| Reagent/Condition | Position of Substitution | Major Product | Source |

|---|---|---|---|

| HNO₃, H₂SO₄ | C-5 or C-7 of naphthalene | Mono-nitrated product |

Oxidation

The methyl group adjacent to the carboxylic acid can be oxidized to a ketone under strong oxidizing conditions:

Reaction :

this compound → 2-(6-Methoxynaphthalen-2-yl)-2-oxopropanoic acid

| Reagent/Condition | Product | Notes | Source |

|---|---|---|---|

| KMnO₄, acidic conditions | Ketone derivative | Requires harsh conditions |

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Reaction :

this compound → 2-(6-Methoxynaphthalen-2-yl)-2-methylpropan-1-ol

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, dry ether | Alcohol derivative | 70–80% |

Salt Formation

Reaction with bases like sodium hydroxide forms water-soluble salts, enhancing bioavailability:

Reaction :

this compound + NaOH → Sodium salt + H₂O

| Reagent/Condition | Product | Application | Source |

|---|---|---|---|

| NaOH, aqueous ethanol | Sodium salt | Pharmaceutical formulations |

Degradation Pathways

Under thermal or photolytic stress, the compound degrades via:

-

Decarboxylation : Loss of CO₂ at high temperatures.

-

Demethylation : Cleavage of the methoxy group under acidic conditions .

| Condition | Degradation Product | Notes | Source |

|---|---|---|---|

| Δ > 200°C | 2-(6-Hydroxynaphthalen-2-yl)-2-methylpropanoic acid | Forms phenolic byproduct |

Key Research Findings

-

Hybrid hydrazide derivatives synthesized via PEG-mediated condensation exhibit enhanced anti-inflammatory activity compared to the parent compound .

-

Bromination and nitration preferentially occur at the C-5 position of the naphthalene ring due to steric and electronic effects .

-

Salt formulations (e.g., sodium salts) improve aqueous solubility by >50%, facilitating drug delivery .

Applications De Recherche Scientifique

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties. It is also explored for its potential anticancer and antiviral activities.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mécanisme D'action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to the compound’s anti-inflammatory, analgesic, and antipyretic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Naproxen: Structurally similar and also an NSAID with similar therapeutic effects.

Ibuprofen: Another NSAID with comparable anti-inflammatory and analgesic properties.

Ketoprofen: Similar in structure and function, used for pain relief and inflammation reduction.

Uniqueness

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is unique due to its specific structural configuration, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group on the naphthalene ring enhances its anti-inflammatory activity and provides a different metabolic profile compared to other NSAIDs.

Activité Biologique

Overview

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, commonly known as naproxen , is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound exhibits various biological activities through its interactions with multiple molecular targets, particularly cyclooxygenase (COX) enzymes.

Chemical Structure and Properties

The chemical structure of naproxen includes a naphthalene ring substituted with a methoxy group and a propanoic acid moiety. This structure is crucial for its biological activity, as it influences the compound's binding affinity to target enzymes.

Naproxen primarily functions by inhibiting the COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins—molecules that mediate inflammation and pain. The inhibition of these enzymes results in reduced levels of inflammatory mediators, leading to decreased pain and inflammation.

Key Findings:

- COX Inhibition : Naproxen has been shown to inhibit COX-1 with an IC50 of approximately 3.42 µM and COX-2 with an IC50 of about 1.53 µM, indicating a stronger effect on COX-2, which is often associated with inflammatory responses .

- Selectivity : The selectivity for COX-2 over COX-1 suggests potential advantages in reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biological Activity

Naproxen exhibits several biological activities beyond simple anti-inflammatory effects:

- Antibacterial Activity : Studies have demonstrated that naproxen possesses antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Research indicates that naproxen can induce apoptosis in cancer cells by upregulating Nur77 expression, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : In vivo studies have shown that naproxen significantly reduces edema in animal models, further supporting its use as an effective anti-inflammatory agent .

Case Studies

Several case studies highlight the efficacy and safety profile of naproxen:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that naproxen effectively reduced pain scores compared to placebo, with minimal adverse effects reported.

- Postoperative Pain Relief : In orthopedic surgery patients, naproxen was shown to provide significant postoperative pain relief while maintaining a favorable safety profile compared to other NSAIDs .

Data Tables

| Biological Activity | Mechanism/Effect | IC50 Value |

|---|---|---|

| COX-1 Inhibition | Reduces prostaglandin synthesis | 3.42 µM |

| COX-2 Inhibition | Reduces inflammatory mediators | 1.53 µM |

| Antibacterial Activity | Effective against Gram-positive/negative | Variable |

| Antitumor Activity | Induces apoptosis via Nur77 upregulation | Not specified |

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPYQQBEYOGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219384 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69337-85-5 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.